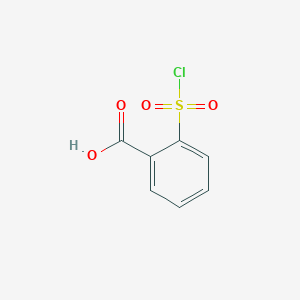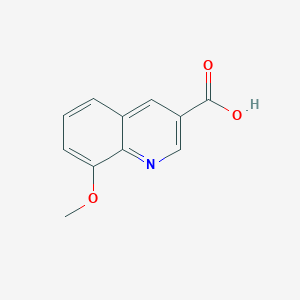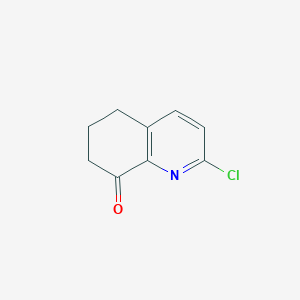
大黄酚 1-三葡萄糖苷
描述
Chrysophanol 1-triglucoside belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds . It is an anthraquinone isolated from Cassia obtusifolia .
Molecular Structure Analysis
Detailed solvent and temperature effects on the experimental 1H-NMR chemical shifts of the natural products chrysophanol are reported for the investigation of hydrogen bonding, solvation, and conformation effects in solution .科学研究应用
Anticancer Activity
Chrysophanol exhibits significant anticancer properties . It has been found to induce apoptosis in cancer cells and inhibit tumor growth. The compound’s ability to interfere with the cell cycle of cancer cells makes it a promising candidate for cancer therapy research .
Antiviral Properties
Research has shown that chrysophanol can exert antiviral effects . Its mechanism involves inhibiting the replication of viruses, which could be beneficial in treating viral infections and diseases .
Anti-diabetic Effects
Chrysophanol has been identified to have anti-diabetic effects by stimulating the phosphorylation of Insulin receptor substrate-1 (IRS-1). This antagonistic effect on its inhibitor, PTP 1B, is a key target of the insulin signaling pathway, suggesting its potential in diabetes management .
Anti-inflammatory Applications
The compound’s anti-inflammatory properties make it useful in the study of chronic inflammatory diseases. It can modulate inflammatory pathways, providing relief from inflammation-related symptoms .
Hepatoprotective Effects
Chrysophanol offers hepatoprotective benefits , protecting the liver from damage caused by toxins or diseases. Its ability to enhance liver function is vital for developing treatments for liver conditions .
Neuroprotective Potential
With its neuroprotective capabilities , chrysophanol is being researched for its effectiveness in protecting nerve cells from damage. This is particularly relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antiulcer Activity
The compound has shown promise in antiulcer studies , where it helps in preventing the formation of gastric ulcers. Its therapeutic action against ulcers could lead to new treatments for gastrointestinal disorders .
Antimicrobial Effects
Lastly, chrysophanol’s antimicrobial activity is noteworthy. It has been effective against a range of microbial pathogens, which could be crucial in combating antibiotic-resistant infections .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-[6-[[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O19/c1-10-5-12-19(24(41)18-11(20(12)37)3-2-4-13(18)36)14(6-10)48-32-27(44)26(43)22(39)17(51-32)9-47-31-29(46)30(23(40)16(8-35)49-31)52-33-28(45)25(42)21(38)15(7-34)50-33/h2-6,15-17,21-23,25-36,38-40,42-46H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWISUOFXLRAML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)C(=O)C6=C(C2=O)C=CC=C6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chrysophanol 1-triglucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Chrysophanol 1-triglucoside | |
CAS RN |
120181-07-9 | |
| Record name | Chrysophanol 1-triglucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
284 - 286 °C | |
| Record name | Chrysophanol 1-triglucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Chloro-5-methylbenzo[d]thiazole](/img/structure/B1590743.png)
![Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B1590747.png)

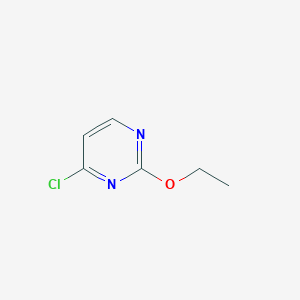
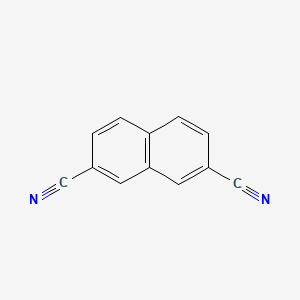
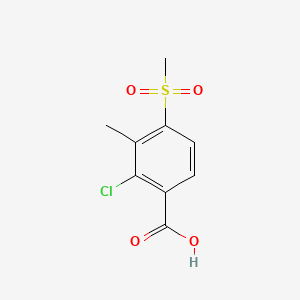

![7-Methoxy-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1590755.png)
